Phosphorodichloridic acid, heptyl ester
Description
Properties
IUPAC Name |
1-dichlorophosphoryloxyheptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2O2P/c1-2-3-4-5-6-7-11-12(8,9)10/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWVGIIBEKOPEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOP(=O)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Methods
Esterification Using Phosphorus Oxychloride (POCl₃)
This classical method involves reacting phosphorus oxychloride with heptyl alcohol under controlled molar ratios and temperature, often in the presence of catalysts or scavengers to manage HCl evolution.
Reaction Scheme:
$$
\text{POCl}3 + \text{C}7\text{H}{15}\text{OH} \rightarrow \text{C}7\text{H}{15}\text{OPOCl}2 + \text{HCl}
$$
- Step 1: Phosphorus oxychloride is reacted with heptyl alcohol at a molar ratio typically around 1:1 to 1:1.3.
- Step 2: The reaction is catalyzed by metal halides such as magnesium chloride or aluminum chloride to improve yield and selectivity.
- Step 3: HCl formed is continuously removed to drive the reaction forward and prevent equipment corrosion.
- Step 4: The product is purified by distillation to remove unreacted starting materials and side products.
Key Parameters:
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Molar ratio (POCl₃:heptyl alcohol) | 1:1 to 1:1.3 | Slight excess of alcohol to drive reaction |
| Catalyst | MgCl₂, AlCl₃ (0.1-5 mol%) | Enhances reaction rate and selectivity |
| Temperature | 50–80 °C | Controlled to avoid decomposition |
| Reaction time | 1–3 hours | Dependent on scale and temperature |
| Removal of HCl | Continuous distillation or gas purge | Prevents side reactions and equipment damage |
Preparation via Pyrophosphoryl Chloride (P₂O₅Cl₂)
An alternative and more recent method involves the use of pyrophosphoryl chloride, which reacts with heptyl alcohol at low temperatures to form dichloro phosphoric esters without generating HCl as a by-product.
Reaction Scheme:
$$
\text{P}2\text{O}5\text{Cl}2 + \text{C}7\text{H}{15}\text{OH} \rightarrow \text{C}7\text{H}{15}\text{OPOCl}2 + \text{H}3\text{PO}4\text{Cl}
$$
- The reaction proceeds at low temperatures (-30 °C to +25 °C) to avoid side reactions.
- The dichloro phosphoric ester and dichloro phosphoric acid are separated by vacuum distillation.
- An excess of alcohol (50-100%) is often used to esterify the acid by-product, improving yield.
Key Parameters:
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | -30 °C to +25 °C | Low temperature favors selectivity |
| Molar ratio (P₂O₅Cl₂:heptyl alcohol) | 1:1 to 1:2 | Excess alcohol esterifies by-products |
| Reaction time | 10–25 minutes | Rapid reaction at controlled temp |
| Purification | Vacuum distillation | Separates ester from acid and impurities |
Advantages and Challenges:
- Avoids HCl formation during esterification, reducing corrosion and side reactions.
- Requires low-temperature control and handling of pyrophosphoryl chloride, which is moisture-sensitive.
- Vacuum distillation is essential for product purification.
Comparative Analysis of Methods
| Feature | Phosphorus Oxychloride Method | Pyrophosphoryl Chloride Method |
|---|---|---|
| Reaction Temperature | Moderate (50–80 °C) | Low (-30 to +25 °C) |
| By-products | HCl (requires removal) | Dichloro phosphoric acid (separable by distillation) |
| Catalyst Requirement | Yes (metal halides like MgCl₂, AlCl₃) | No catalyst needed |
| Reaction Time | Hours | Minutes |
| Purification | Distillation to remove HCl and unreacted materials | Vacuum distillation to separate ester and acid |
| Yield and Purity | Good, but side reactions possible | High purity, less side reactions |
| Equipment Considerations | Corrosion-resistant due to HCl | Requires low-temperature and vacuum equipment |
Research Findings and Notes
- The use of metal halide catalysts such as magnesium chloride in the POCl₃ method improves the formation of dichloro-mono phosphoric acid esters and guides the reaction toward the desired product with higher melting points and ease of handling in solid form applications.
- Excess phosphorus oxychloride (1.3 mol or higher) relative to alcohol is recommended to ensure complete conversion and facilitate removal of unreacted reagents by distillation.
- The pyrophosphoryl chloride method avoids the liberation of corrosive HCl, which reduces equipment corrosion and simplifies handling.
- The reaction of pyrophosphoryl chloride with primary aliphatic alcohols, including heptyl alcohol, proceeds quantitatively at low temperatures with high yields and purity, making it suitable for industrial scale-up.
- Vacuum distillation is a critical step in both methods to purify the phosphorodichloridic acid, heptyl ester by removing residual acids and unreacted materials.
- The choice between methods depends on available equipment, desired purity, scale, and cost considerations.
Summary Table of Preparation Conditions for this compound
| Preparation Method | Reagents | Temperature Range | Molar Ratio (Phosphorus reagent : Heptyl alcohol) | Catalyst | Reaction Time | Key By-products | Purification Method |
|---|---|---|---|---|---|---|---|
| Phosphorus Oxychloride (POCl₃) | POCl₃ + Heptyl alcohol | 50–80 °C | 1 : 1 to 1 : 1.3 | MgCl₂, AlCl₃ (optional) | 1–3 hours | HCl | Distillation |
| Pyrophosphoryl Chloride (P₂O₅Cl₂) | P₂O₅Cl₂ + Heptyl alcohol | -30 °C to +25 °C | 1 : 1 to 1 : 2 | None | 10–25 minutes | Dichloro phosphoric acid | Vacuum distillation |
Chemical Reactions Analysis
Types of Reactions: Heptyl Phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form phosphate esters and amides.
Hydrolysis: In the presence of water, it hydrolyzes to form heptyl phosphate and hydrochloric acid.
Common Reagents and Conditions:
Alcohols and Amines: Used in substitution reactions to form esters and amides.
Water: Causes hydrolysis, leading to the formation of heptyl phosphate.
Major Products Formed:
Heptyl Phosphate: Formed through hydrolysis.
Phosphate Esters and Amides: Formed through substitution reactions with alcohols and amines.
Scientific Research Applications
Heptyl Phosphorodichloridate has a wide range of applications in scientific research, including:
Chemistry: Used as a phosphorylating agent in the synthesis of various organic compounds.
Biology: Employed in the preparation of biologically active phosphate esters.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Heptyl Phosphorodichloridate involves its ability to transfer a phosphoryl group to nucleophiles such as alcohols and amines. This process is facilitated by the presence of the dichlorophosphate group, which is highly reactive and readily undergoes substitution reactions. The molecular targets and pathways involved in these reactions are primarily related to the formation of phosphate esters and amides.
Comparison with Similar Compounds
Key Research Findings
- Hydrolysis Kinetics: Heptyl esters of medium-chain acids (e.g., heptanoic acid) are hydrolyzed faster by lipases than those with bulky or electron-withdrawing groups (e.g., trichloroacetyl) .
- Bioactivity Optimization: Heptyl esters of phenolic acids (e.g., protocatechuic acid) exhibit 10-fold higher anti-inflammatory activity than their acid forms, highlighting the role of esterification in drug design .
Q & A
Q. Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify heptyl chain protons (δ 0.8–1.6 ppm) and ester-linked CH₂ groups (δ 4.1–4.3 ppm) .
- ³¹P NMR : Verify phosphorus environment (δ -10 to +30 ppm for phosphoric acid esters) .
Elemental Analysis : Match experimental C/H/O/P ratios to theoretical values (e.g., C₉H₁₈Cl₂O₂P) .
Q. What are the stability considerations for storing this compound?
- Critical factors :
- Moisture sensitivity : Hydrolysis of the P-Cl bond occurs in humid conditions, generating phosphoric acid derivatives. Store under anhydrous atmospheres (argon) .
- Temperature : Degradation accelerates above 25°C; long-term storage at –20°C is recommended .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for high-throughput applications?
- Process improvements :
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes by enhancing molecular collision efficiency (e.g., 50°C, 100 W) .
- Flow chemistry : Enables continuous production with real-time monitoring of intermediates .
- Yield enhancement : Use stoichiometric excess of heptanol (1.5:1 molar ratio) and iterative solvent removal to shift equilibrium .
Q. What advanced techniques resolve contradictions in spectroscopic data for this compound derivatives?
- Case study : Discrepancies in ³¹P NMR chemical shifts may arise from solvent polarity or coordination with trace metals.
- Solution : Perform NMR in deuterated chloroform (non-coordinating solvent) and add EDTA to chelate metal ions .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Experimental design :
Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., amines vs. thiols) using stopped-flow UV-Vis spectroscopy .
Computational modeling : DFT calculations (B3LYP/6-31G*) reveal transition-state geometries and charge distribution on phosphorus .
- Findings : The P-Cl bond is more electrophilic than ester carbonyls, favoring attack by soft nucleophiles (e.g., thiophenol) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
